molecular formula C20H22N4O4S B12459015 4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

Cat. No.: B12459015
M. Wt: 414.5 g/mol
InChI Key: HUIWSVDFDQGTJH-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the piperazine ring . The final step involves the formation of the benzamide moiety through a condensation reaction with an appropriate benzoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C20H22N4O4S/c1-2-28-18-9-3-15(4-10-18)19(25)21-20(29)23-13-11-22(12-14-23)16-5-7-17(8-6-16)24(26)27/h3-10H,2,11-14H2,1H3,(H,21,25,29)

InChI Key

HUIWSVDFDQGTJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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